N-methyl-1-(quinazolin-4-yl)piperidin-4-amine - 1178788-96-9

N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

Catalog Number: EVT-3353780
CAS Number: 1178788-96-9
Molecular Formula: C14H18N4
Molecular Weight: 242.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Branaplam

  • Compound Description: Branaplam (1) is a drug that increases the levels of functional survival motor neuron (SMN) protein in individuals with spinal muscular atrophy (SMA). It works by modifying the splicing of the SMN2 gene to promote the inclusion of exon 7, which ultimately leads to higher levels of SMN protein. Branaplam's structure includes a 2-hydroxyphenyl pyridazine core that is critical for its activity, as the intramolecular hydrogen bond within this core enforces a planar conformation of the biaryl system. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound was synthesized and evaluated for its inhibitory activity against specific kinases possessing a cysteine residue in the hinge region, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2. []

1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP)

  • Compound Description: CMP is a compound that undergoes oxidation in the presence of alkaline potassium permanganate and a Ru(III) catalyst. This reaction results in the formation of chlorobenzene and L-alanine, N-(2-aminomethylethyl)-carboxylic acid. []

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound acts as both an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor. Its intended use is in the treatment of cancer, particularly non-small cell lung cancer (NSCLC), including brain metastases. []

1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1)

  • Compound Description: EPPA-1 is a third-generation phosphodiesterase 4 (PDE4) inhibitor with a lower emetic potential compared to earlier inhibitors like rolipram, roflumilast, and cilomilast. []

N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236)

  • Compound Description: MBA236 is a dual inhibitor of both cholinesterase and monoamine oxidase. It was designed and synthesized based on the structure of another dual inhibitor, N-((5-(3-(1-benzylpiperidin-4-yl)propoxy)-1-methyl-1H-indol-2-yl)methyl)-N-methylprop-2-yn-1-amine (ASS234), and quantitative structure-activity relationship (QSAR) predictions. []

N-(3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indol-6-yl)thiophene-2-carboximidamide (Compound 16)

  • Compound Description: Compound 16 acts as a selective inhibitor of human neuronal nitric oxide synthase (nNOS). It displays significant selectivity for nNOS over eNOS and iNOS, and exhibits minimal inhibitory activity against human cytochrome P450 enzymes. Additionally, compound 16 demonstrates effectiveness in reversing thermal hyperalgesia in a neuropathic pain model and does not induce vasoconstriction in human coronary arteries. These characteristics suggest its potential as a therapeutic agent for pain management, particularly in conditions like migraine and chronic tension-type headache (CTTH). []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2, currently in Phase I clinical trials for B-cell lymphomas. It demonstrates strong antitumor effects in a Karpas-422 xenograft model. []
    • Compound Description: This series of compounds demonstrated significant AChE inhibitory activity, with two compounds exhibiting comparable potency to donepezil. Furthermore, these compounds displayed notable DPPH radical scavenging activity, indicating their potential antioxidant properties. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-phenylpyrimidin-2-amine

    • Compound Description: This compound, with the formula C20H18N6, was synthesized and characterized using techniques such as NMR spectroscopy and single-crystal X-ray diffraction. Its crystal structure reveals a one-dimensional infinite chain formation along the c-axis due to N—H···N hydrogen bonds and C—H… π interactions. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine (Compound 1)

    • Compound Description: Compound 1, with the formula C20H16Cl2N6, has been synthesized and characterized. Its crystal structure analysis, along with density functional theory (DFT) calculations, provides insights into its molecular geometry, electronic properties, and potential reactivity. Notably, it exhibits promising antibacterial activity against both Gram-positive and Gram-negative bacteria. []

    4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl) pyrimidin-2-amine

    • Compound Description: This compound, represented by the formula C21H20N6O, has been synthesized and its crystal structure determined through X-ray crystallography. Theoretical studies utilizing DFT calculations have provided valuable insights into its molecular structure, electronic properties, and thermodynamic characteristics. This compound is of particular interest due to the incorporation of 1,2,3-triazole and pyrimidine moieties within its structure, both of which are known pharmacophores associated with a wide array of biological activities. []
    • Compound Description: These compounds were identified through high-throughput screening and demonstrate anti-tubercular activity against Mycobacterium tuberculosis H37RV. Compound 5Ff6, a notable member of this series, exhibits favorable inhibitory activity, even surpassing the reference drug Isoniazide. Docking studies reveal interactions with the penicillin-binding protein 2a and Mycobacterium tuberculosis H37Rv, indicating potential mechanisms of action. []

    N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    • Compound Description: HTL22562 is a calcitonin gene-related peptide (CGRP) receptor antagonist discovered through structure-based drug design. Its structure, when complexed with the CGRP receptor, reveals key interactions responsible for its high potency and selectivity. HTL22562 displays desirable pharmacokinetic properties, including metabolic stability, solubility, and oral bioavailability, making it a suitable candidate for various administration routes. Its low lipophilicity and anticipated low clinical plasma exposure suggest a reduced risk of hepatotoxicity. These characteristics position HTL22562 as a potential clinical candidate for the acute treatment of migraine. []

    1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one

    • Compound Description: This series of quinazoline-4-one derivatives, specifically 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-one (5Da1-5Dk11) and 1-methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-4-yl)-2,3-dihydroquinazolin-4(1H)-one (5Ea1-5Ek11), were investigated for their potential as anticancer agents. Molecular docking studies targeting the activated protein kinase P38 alpha and activin receptor (ALK2) kinase, both implicated in cancer cell signaling, revealed promising results. Notably, compounds 5Df6, 5Dd4, 5Ed4, and 5Ef6 exhibited strong interactions with ACVR1 (ALK2) kinase, while compounds 5Df6, 5Dh8, 5Eb2, and 5Ee5 showed favorable binding affinities for P38alpha. These findings suggest that this series of quinazoline-4-one derivatives holds potential for further development as anticancer agents, particularly for targeting P38 alpha and ALK2 kinases. []

    5-Chloro-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

      N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530)

      • Compound Description: AZD0530 is a highly selective, orally available, dual-specific inhibitor of c-Src and Abl kinases, two enzymes heavily implicated in cancer progression. This compound exhibits nanomolar potency against both targets while demonstrating remarkable selectivity over a broad range of other kinases. []

      1-Methyl[1,2,4]triazolo[4,3-a] quinazolin-5(4H)-ones

      • Compound Description: These compounds are formed through the reaction of 2-hydrazinoquinazolin-4(3H)-ones with acetylacetone. This reaction pathway highlights an alternative approach to synthesizing quinazolinone derivatives, expanding the synthetic toolbox for this class of compounds. []

      2-Methyl-N-(2′-(pyrrolidinyl-1-ylsulfonyl)-[1,1′-biphenyl]-4-yl)propan-1-amine (PBPA)

      • Compound Description: PBPA is a drug candidate that undergoes significant metabolism by both monoamine oxidase A (MAO-A) and cytochrome P450 (CYP) enzymes. Notably, CYP3A5 plays a crucial role in PBPA's clearance, as individuals with different CYP3A5 genotypes exhibit considerable variability in PBPA's pharmacokinetic profile. []

      5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

      • Compound Description: HNPC-A9229 is a potent fungicide with excellent activity against Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. It also demonstrates low toxicity in rats. []
      • Compound Description: This compound, with the formula C14H14N4O2, was formed as an unexpected product during the synthesis of a potential anti-tubercular agent. Its structure was elucidated through X-ray crystallography, revealing a unique rearrangement reaction had taken place. []

      2-(3-p-chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

      • Compound Description: Similar to IVa, this compound, with the formula C19H15ClN4O2, was identified as an unexpected product during the synthesis of a potential anti-tubercular agent. Its structure, determined via X-ray crystallography, provided insights into the complex reactivity of the starting materials. []

      N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine

      • Compound Description: This compound has been structurally characterized through X-ray crystallography, revealing a planar conformation for the benzothiazol and imidazol rings. []
      • Compound Description: CHMFL-KIT-8140 is a highly potent type II inhibitor of cKIT kinase, including the T670I "gatekeeper" mutant, which is often associated with drug resistance. This compound shows promise for treating gastrointestinal stromal tumors (GISTs), exhibiting strong antiproliferative effects and inducing apoptosis in GIST cancer cell lines. []

      (3R)-7-Hydroxy-N-{(1S)-2-methyl-1-[(-4-methylpiperidine-1-yl)methyl]propyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (4-Me-PDTic)

      • Compound Description: 4-Me-PDTic is a potent and selective κ opioid receptor antagonist. Its high affinity for the κ opioid receptor, coupled with its favorable predicted blood-brain barrier permeability and pharmacokinetic properties, positions it as a promising lead for developing novel therapeutics targeting the κ opioid receptor system. []

      2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242)

      • Compound Description: PF-04455242 is a high-affinity antagonist selective for κ-opioid receptors (KORs). It exhibits potential therapeutic benefits in treating depression and addiction disorders. [, ]

      N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl)

      • Compound Description: Acrylfentanyl is a synthetic opioid analog of fentanyl identified in seized illicit drug materials. Its structural similarity to fentanyl raises significant concerns due to the potential for potent opioid activity and associated risks. []

      N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an)

      • Compound Description: 13an is a potent multikinase inhibitor exhibiting potent anti-triple negative breast cancer (TNBC) activities both in vitro and in vivo. Its efficacy against TNBC is attributed to its ability to inhibit key kinases involved in cancer cell growth and survival, including Src, KDR, and various kinases in the MAPK signaling pathway. []

      N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide

      • Compound Description: This compound acts as an upregulator of the low-density lipoprotein (LDL) receptor, playing a crucial role in cholesterol metabolism. []
      • Compound Description: This compound has been characterized using X-ray crystallography, providing detailed insights into its three-dimensional structure. []

      1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

      • Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist. It displays high selectivity for the oxytocin receptor over the vasopressin receptor and demonstrates efficacy in preclinical models. []

      [1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol

      • Compound Description: This compound, with the formula C10H10Cl2N4O, has been structurally characterized using X-ray crystallography, revealing its molecular conformation and the presence of intramolecular and intermolecular hydrogen bonding interactions. []

      (2E)-1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-3-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one

      • Compound Description: This compound exists as two independent molecules in its asymmetric unit, differing in the orientation of the p-tolyl group attached to the triazole ring. []
      • Compound Description: This compound exists as a racemic mixture, meaning it contains equal amounts of both enantiomers (mirror image molecules). []

      (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

      • Compound Description: This specific enantiomer of the racemic compound mentioned above has been isolated and characterized. Understanding the properties and activities of individual enantiomers is crucial in drug development, as they can interact differently with biological systems. []

      Properties

      CAS Number

      1178788-96-9

      Product Name

      N-methyl-1-(quinazolin-4-yl)piperidin-4-amine

      IUPAC Name

      N-methyl-1-quinazolin-4-ylpiperidin-4-amine

      Molecular Formula

      C14H18N4

      Molecular Weight

      242.32 g/mol

      InChI

      InChI=1S/C14H18N4/c1-15-11-6-8-18(9-7-11)14-12-4-2-3-5-13(12)16-10-17-14/h2-5,10-11,15H,6-9H2,1H3

      InChI Key

      RSTBYYONONGYIY-UHFFFAOYSA-N

      SMILES

      CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32

      Canonical SMILES

      CNC1CCN(CC1)C2=NC=NC3=CC=CC=C32

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.